![molecular formula C16H12INO3 B12527058 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]- CAS No. 651330-71-1](/img/structure/B12527058.png)
1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]- is a chemical compound that belongs to the class of isoindole derivatives These compounds are known for their diverse applications in various fields such as organic chemistry, medicinal chemistry, and materials science
Méthodes De Préparation
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]- can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with an appropriate amine to form the isoindole core. The iodophenoxyethyl group can be introduced through nucleophilic substitution reactions using suitable iodinated phenols and ethylating agents. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of fluorescent probes for imaging biological systems.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]- involves its interaction with specific molecular targets and pathways. The iodophenoxy group can enhance the compound’s ability to bind to certain proteins or enzymes, thereby modulating their activity. The isoindole core may also interact with nucleic acids or other biomolecules, leading to various biological effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action.
Comparaison Avec Des Composés Similaires
1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]- can be compared with other similar compounds such as:
1H-Isoindole-1,3(2H)-dione, 2-ethyl-: This compound lacks the iodophenoxy group, which may result in different chemical and biological properties.
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds have multiple halogen atoms, which can significantly alter their reactivity and applications.
2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester: This compound has a carboxylic acid ester group, which may influence its solubility and reactivity.
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]- lies in the presence of the iodophenoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
651330-71-1 |
|---|---|
Formule moléculaire |
C16H12INO3 |
Poids moléculaire |
393.17 g/mol |
Nom IUPAC |
2-[2-(4-iodophenoxy)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12INO3/c17-11-5-7-12(8-6-11)21-10-9-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2 |
Clé InChI |
TVIPPFBWTBFSGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



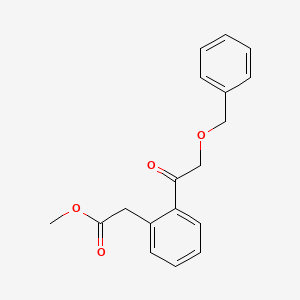

![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12527003.png)
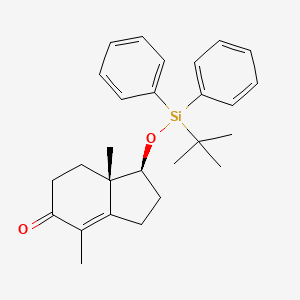

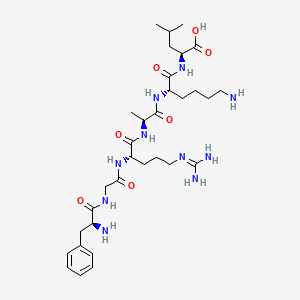
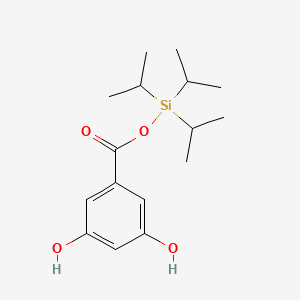
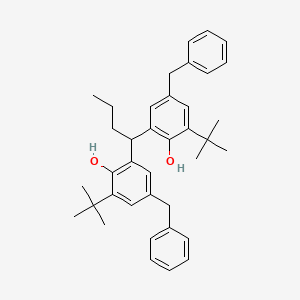
![4-[[(2E)-3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)-2-penten-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12527030.png)
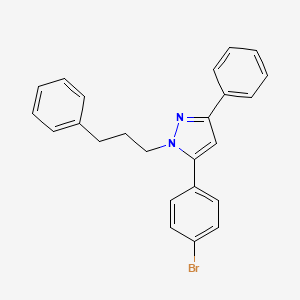
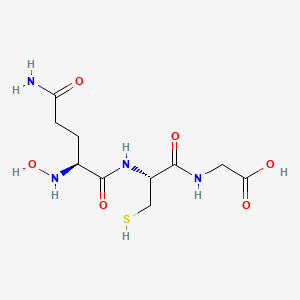
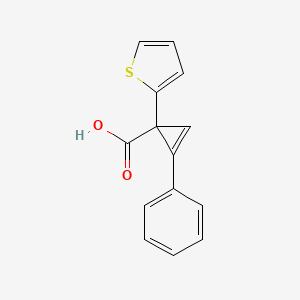
![8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12527061.png)
